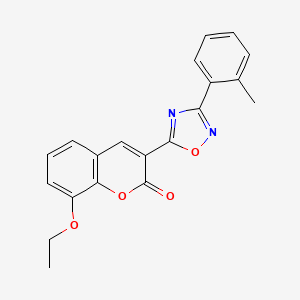
4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile, also known as PPCM, is a chemical compound that has been the subject of scientific research in recent years. PPCM is a synthetic molecule that has been shown to have potential applications in the field of medicine, specifically in the treatment of cancer and other diseases.
Mecanismo De Acción
The exact mechanism of action of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells. In vivo studies have shown that this compound reduces tumor growth in animal models of cancer. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile in lab experiments is its high purity and stability. This compound can be synthesized in high yields and purified through column chromatography to obtain pure this compound. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile. One future direction is the development of more efficient synthesis methods for this compound. Another future direction is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, the potential use of this compound in combination with other anticancer agents or therapies should be explored. Finally, the use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be further investigated.
Conclusion
In conclusion, this compound is a synthetic molecule that has potential applications in the field of medicine, specifically in the treatment of cancer and other diseases. This compound has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer. The exact mechanism of action of this compound is not fully understood, but it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has several biochemical and physiological effects, including its ability to inhibit the growth and proliferation of cancer cells and its anti-inflammatory properties. This compound has advantages and limitations for lab experiments, and several future directions for the study of this compound should be explored.
Métodos De Síntesis
4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile can be synthesized using a multi-step process that involves the reaction of piperidine with acryloyl chloride, followed by the reaction of the resulting compound with morpholine-3-carbonitrile. The final product is obtained by purification through column chromatography. This synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. In addition to its anticancer properties, this compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(1-prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-2-13(18)16-5-3-11(4-6-16)14(19)17-7-8-20-10-12(17)9-15/h2,11-12H,1,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPFMBMHPHCOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](phenyl)methylene]hydrazone](/img/structure/B2417088.png)
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2417089.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2417090.png)

![Methyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2417092.png)
![N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2417093.png)
![N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2417094.png)
![N-(4-methylbenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2417097.png)
![2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B2417098.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2417105.png)
![2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2417106.png)

![3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide](/img/structure/B2417108.png)